molecular formula C16H13Cl2N3O B2919558 Bobcat339 hydrochloride

Bobcat339 hydrochloride

Cat. No.: B2919558
M. Wt: 334.2 g/mol
InChI Key: ZOMPKMMOPYMRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bobcat339 hydrochloride is a potent and selective cytosine-based inhibitor of the ten-eleven translocation (TET) enzyme family. It is primarily used in the field of epigenetics to study DNA methylation and gene transcription. The compound has shown significant inhibitory activity against TET1 and TET2 enzymes, with IC50 values of 33 μM and 73 μM, respectively .

Scientific Research Applications

Bobcat339 hydrochloride has a wide range of scientific research applications :

Mechanism of Action

The mechanism of action involves inhibition of TET enzymes, which play a crucial role in active DNA demethylation . By blocking TET1 and TET2, Bobcat339 hydrochloride disrupts the balance between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) levels. Consequently, this impacts gene expression and cellular processes during oocyte maturation and early embryogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bobcat339 hydrochloride involves the following steps :

    Starting Materials: 5-chlorocytosine, 3-biphenylboronic acid, copper(II) acetate monohydrate, and N,N,N’,N’-tetramethylethylenediamine (TEMED).

    Reaction Conditions:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bobcat339 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups . The compound can also participate in coordination reactions with metal ions, which may influence its inhibitory activity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated cytosine derivatives and boronic acids. Reaction conditions typically involve the use of copper(II) acetate as a catalyst and TEMED as a ligand.

    Coordination Reactions: Metal ions such as copper(II) can coordinate with this compound, affecting its activity.

Major Products

The major product formed from the synthesis of this compound is the desired inhibitor itself. By-products may include unreacted starting materials and side products from incomplete reactions.

Comparison with Similar Compounds

Bobcat339 hydrochloride is unique in its selectivity for TET enzymes compared to other inhibitors . Similar compounds include:

    RG108: A DNA methyltransferase inhibitor that does not selectively target TET enzymes.

    SGI-1027: Another DNA methyltransferase inhibitor with broader activity.

    Zebularine: A cytidine analog that inhibits DNA methylation but lacks selectivity for TET enzymes.

This compound stands out due to its specific inhibition of TET1 and TET2, making it a valuable tool for studying epigenetic regulation and potential therapeutic applications.

Properties

IUPAC Name

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMPKMMOPYMRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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